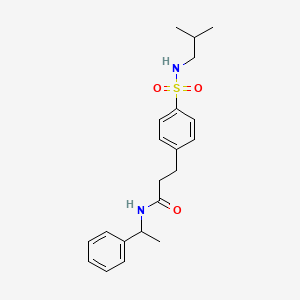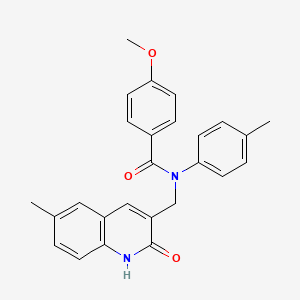
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains a thiophene ring, a quinoline ring, and a carboxamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . Carboxamide is an organic compound that derived from carboxylic acids.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene and quinoline rings, and the introduction of the carboxamide group. Thiophene derivatives can be synthesized by various methods, including condensation reactions such as the Gewald reaction . Quinoline derivatives can be synthesized by methods such as the Skraup synthesis . The carboxamide group could potentially be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and quinoline rings, and the carboxamide group. The thiophene ring would contribute to the aromaticity of the molecule, while the quinoline ring would introduce additional aromaticity and a nitrogen atom . The carboxamide group would introduce a carbonyl group and an amine group.Chemical Reactions Analysis
As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions . The quinoline ring could potentially undergo reactions at the nitrogen atom . The carboxamide group could potentially undergo reactions at the carbonyl group or the amine group.作用機序
The exact mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways and molecular targets. For example, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant and anti-inflammatory properties. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, the compound has some limitations as well. For example, its solubility and stability can be an issue in certain experimental conditions.
将来の方向性
There are several future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and stability of the compound. Another direction of research is the investigation of the compound's mechanism of action and molecular targets in more detail. Additionally, more studies are needed to evaluate the efficacy and safety of the compound in various animal models and clinical trials.
合成法
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2-hydroxy-7-methylquinoline with N-butylthiophene-2-carboxamide in the presence of a suitable catalyst. The reaction mixture is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. The compound has also been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-8-7-14(2)11-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRMZDOFJIPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)






![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
